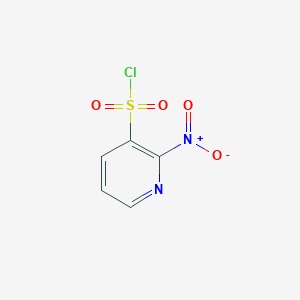

2-Nitropyridine-3-sulfonyl chloride

説明

特性

IUPAC Name |

2-nitropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOINOHBVVDEHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354961-20-8 | |

| Record name | 2-nitropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Nitropyridine 3 Sulfonyl Chloride

Regioselectivity and Yield Optimization in Nitropyridine Functionalization

The regioselectivity of the sulfonyl chlorination reaction is of paramount importance, as the inherent electronics of the pyridine (B92270) ring can lead to the formation of regioisomers. durham.ac.uk In the case of 2-nitropyridine-3-sulfonyl chloride, the starting material, 3-amino-2-nitropyridine (B78374), dictates the position of the sulfonyl chloride group, ensuring perfect regiocontrol. durham.ac.uk

Purity of Starting Materials: The purity of the initial 3-amino-2-nitropyridine is crucial for a clean reaction and high yield.

Reaction Conditions: As discussed in the context of diazotization, temperature, solvent, and reagent stoichiometry must be carefully controlled.

Catalyst Efficiency: In Sandmeyer-type reactions, the choice and concentration of the copper catalyst can significantly influence the reaction rate and yield.

Work-up and Purification: The insolubility of some sulfonyl chlorides in the aqueous reaction medium can facilitate their isolation by simple filtration, which can lead to high recovery of the product. researchgate.net However, for soluble products, efficient extraction and purification techniques are necessary to maximize the isolated yield.

Control of Sulfonation Position in the Pyridine Ring

Achieving the desired 3-sulfonyl chloride substitution on a 2-nitropyridine (B88261) ring is primarily a matter of starting material design rather than direct sulfonation, which is notoriously difficult to control and often leads to undesired isomers.

The directing effects of the pyridine nitrogen and the nitro group at the 2-position make direct electrophilic sulfonation at the 3-position highly unfavorable. Both are electron-withdrawing groups that deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the 5-position. For instance, the sulfonation of 3-nitropyridine (B142982) results in the formation of 5-nitropyridine-2-sulfonic acid, demonstrating the powerful directing influence of the ring nitrogen and the nitro group. researchgate.net

Therefore, the most reliable method to install the sulfonyl chloride group at the 3-position is to begin with a precursor that already has a functional group at that position which can be converted into a sulfonyl chloride. The diazotization of a 3-aminopyridine (B143674) derivative is a well-established and effective method. researchgate.net For the synthesis of this compound, the key precursor would be 2-nitro-3-aminopyridine.

The synthesis proceeds via the following general steps:

Diazotization: 2-nitro-3-aminopyridine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the substitution of the diazonium group with a sulfonyl chloride group.

This strategy ensures that the sulfonyl chloride group is introduced exclusively at the 3-position, as its location is predetermined by the position of the amino group in the starting material.

Table 1: Representative Reaction Conditions for the Synthesis of Pyridine-3-sulfonyl Chlorides via Diazotization

| Step | Reagents | Temperature | Key Considerations |

| Diazotization | 3-Aminopyridine derivative, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Strict temperature control is crucial to prevent premature decomposition of the unstable diazonium salt. google.comgoogle.com |

| Sulfonylation | Diazonium salt solution, Sulfur Dioxide, Copper(I) Chloride, Acetic Acid/Toluene | 0-5 °C | The diazonium salt solution is added slowly to the SO₂/catalyst mixture to control the exothermic reaction and gas evolution. rsc.org |

Strategies for Mitigating Decomposition Pathways During Synthesis

The synthesis of this compound is fraught with potential decomposition pathways due to the inherent instability of the intermediates and the reactivity of the final product. The presence of a strongly electron-withdrawing nitro group further sensitizes the molecule.

Decomposition of Diazonium Salt: The primary point of instability in the synthetic route is the diazonium salt intermediate. These salts are notoriously unstable and can decompose violently if not handled correctly.

Temperature Control: The diazotization reaction must be maintained at low temperatures, typically between 0 and 5 °C. patsnap.com Exceeding this temperature range can lead to the rapid decomposition of the diazonium salt, resulting in the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield and complicates purification.

Hydrolysis of the Sulfonyl Chloride: The target compound, this compound, is susceptible to hydrolysis. The sulfonyl chloride functional group readily reacts with water to form the corresponding and often undesired pyridine-3-sulfonic acid.

Anhydrous Conditions: While the initial steps are carried out in aqueous acid, the workup must be designed to remove water efficiently. This typically involves extracting the product into a water-immiscible organic solvent like dichloromethane (B109758) or diethyl ether. chemicalbook.com

Neutralization and Washing: The organic extracts are often washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to aid in the removal of residual water. The use of a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate is essential before the final removal of the solvent. chemicalbook.com

Ring Sensitivity: The pyridine ring, being highly electron-deficient due to the nitro group and the sulfonyl chloride group, is activated towards nucleophilic aromatic substitution. During workup or storage, nucleophiles can potentially displace the nitro group or the chloride from the sulfonyl group. Careful selection of non-nucleophilic bases and solvents during purification is therefore important.

Thermal Instability: Sulfonation reactions, in general, can be exothermic. Poor heat management can lead to side reactions and the formation of colored impurities or polymeric materials. chemithon.com In the Sandmeyer-type reaction for generating the sulfonyl chloride, the controlled, slow addition of the diazonium salt to the sulfur dioxide solution is critical to manage the reaction exotherm.

Table 2: Mitigation Strategies During Synthesis

| Challenge | Mitigation Strategy | Rationale |

| Diazonium Salt Decomposition | Maintain reaction temperature at 0-5 °C. google.com | Prevents thermal decomposition and formation of phenolic impurities. |

| Product Hydrolysis | Workup using water-immiscible organic solvents; drying of organic phase. chemicalbook.com | Minimizes contact with water to prevent conversion of the sulfonyl chloride to sulfonic acid. |

| Exothermic Reaction | Slow, controlled addition of reagents; efficient cooling. chemithon.com | Ensures temperature remains within the optimal range, preventing side reactions and degradation. |

| Byproduct Formation | Careful pH control during workup; use of appropriate washing steps (e.g., NaHCO₃ wash). chemicalbook.com | Removes acidic byproducts and unreacted starting materials. |

Chemical Reactivity and Derivatization Strategies of 2 Nitropyridine 3 Sulfonyl Chloride

Nucleophilic Displacements at the Sulfonyl Center

The sulfur atom in 2-nitropyridine-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its primary application in the synthesis of sulfonamides and sulfonate esters.

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. cbijournal.comthieme.de This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org

This compound readily reacts with primary and secondary aliphatic amines to form the corresponding N-alkyl and N,N-dialkyl-2-nitropyridine-3-sulfonamides. The reaction is generally rapid and efficient. Due to their higher nucleophilicity, primary amines tend to react more quickly than secondary amines. rsc.org The general reaction scheme is as follows:

Reaction with Primary Aliphatic Amines:

R-NH₂ + 2-NO₂-Py-3-SO₂Cl → 2-NO₂-Py-3-SO₂NH-R + HCl

Reaction with Secondary Aliphatic Amines:

R₂NH + 2-NO₂-Py-3-SO₂Cl → 2-NO₂-Py-3-SO₂NR₂ + HCl

Various bases can be employed to facilitate this transformation, including pyridine (B92270), triethylamine, or sodium carbonate. cbijournal.com In some cases, the reaction can be performed under solvent-free conditions, often with microwave assistance, to provide the desired sulfonamides in excellent yields and short reaction times. rsc.org

Table 1: Examples of Reactions with Aliphatic Amines

| Amine | Base | Solvent | Product | Yield (%) | Reference |

| Benzylamine | Pyridine | Dichloromethane (B109758) | N-Benzyl-2-nitropyridine-3-sulfonamide | 92 | cbijournal.com |

| Morpholine | Triethylamine | Acetonitrile | 4-((2-Nitropyridin-3-yl)sulfonyl)morpholine | ~99 | nih.gov |

| Piperidine | Pyridine | THF | 1-((2-Nitropyridin-3-yl)sulfonyl)piperidine | High | cbijournal.com |

The sulfonylation of heterocyclic and aromatic amines with this compound proceeds in a similar fashion to that of aliphatic amines. cbijournal.com While aromatic amines are generally less nucleophilic than aliphatic amines, the reaction still occurs efficiently, often requiring slightly more forcing conditions or longer reaction times. rsc.org The electronic nature of substituents on the aromatic ring can influence the reaction rate but generally does not prevent the formation of the desired sulfonamide. rsc.org

Reaction with Heterocyclic Amines:

Het-NH₂ + 2-NO₂-Py-3-SO₂Cl → 2-NO₂-Py-3-SO₂NH-Het + HCl

Reaction with Aromatic Amines:

Ar-NH₂ + 2-NO₂-Py-3-SO₂Cl → 2-NO₂-Py-3-SO₂NH-Ar + HCl

Table 2: Examples of Reactions with Heterocyclic and Aromatic Amines

| Amine | Base | Solvent | Product | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane | N-Phenyl-2-nitropyridine-3-sulfonamide | 97 | rsc.org |

| p-Toluidine | Pyridine | Dichloromethane | N-(p-Tolyl)-2-nitropyridine-3-sulfonamide | High | cbijournal.com |

| 2-Aminopyridine | Pyridine | THF | N-(Pyridin-2-yl)-2-nitropyridine-3-sulfonamide | High | cbijournal.com |

To streamline the synthesis of sulfonamides, one-pot procedures starting from materials other than the sulfonyl chloride have been developed. These methods often generate the sulfonyl chloride in situ, which is then immediately reacted with an amine without isolation. nih.govorganic-chemistry.orgnih.gov For instance, a common strategy involves the oxidation of a corresponding thiol or disulfide to the sulfonyl chloride, followed by the addition of an amine. organic-chemistry.org Another approach utilizes the conversion of sulfonic acids or their salts into sulfonyl chlorides using reagents like cyanuric chloride, which are then trapped by the amine present in the reaction mixture. researchgate.netorganic-chemistry.org These one-pot methods offer advantages in terms of efficiency and reduced handling of potentially hazardous sulfonyl chlorides. thieme.denih.gov A recently developed strategy involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be aminated in a one-pot fashion. nih.govnih.gov

In addition to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction is a standard method for the synthesis of these functional groups. nih.govyoutube.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. youtube.com

Reaction with Alcohols/Phenols:

R-OH + 2-NO₂-Py-3-SO₂Cl → 2-NO₂-Py-3-SO₃-R + HCl

The formation of sulfonate esters is a valuable transformation in organic synthesis, as sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.com The reaction of an alcohol with a sulfonyl chloride, like this compound, proceeds with retention of configuration at the alcohol's stereocenter. youtube.com While the direct reaction of this compound with alcohols is a viable route, other methods for sulfonate ester synthesis exist, such as the reaction of alcohols with sulfonic acids or their derivatives under various activating conditions. nih.govnih.gov

Table 3: General Reaction for Sulfonate Ester Formation

| Nucleophile | Base | Product |

| Alcohol (R-OH) | Pyridine | 2-Nitropyridine-3-sulfonate ester |

| Phenol (Ar-OH) | Pyridine | 2-Nitropyridine-3-sulfonate ester |

While sulfonyl chlorides are highly reactive, their corresponding sulfonyl fluorides are often more stable and can exhibit unique reactivity. ccspublishing.org.cn The conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410) is a common transformation. acs.org This halogen exchange reaction is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride. acs.orgmdpi.com

General Halogen Exchange Reaction:

Het-SO₂Cl + KF → Het-SO₂F + KCl

This method is applicable to a wide range of heterocyclic sulfonyl chlorides, including pyridine derivatives. mdpi.comacs.org The resulting sulfonyl fluorides are valuable reagents in their own right, particularly in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. ccspublishing.org.cn The enhanced stability of sulfonyl fluorides compared to sulfonyl chlorides makes them easier to handle and store, while still retaining sufficient reactivity for subsequent transformations. ccspublishing.org.cn

Formation of Sulfonamide Linkages with Nitrogen Nucleophiles

Transformations Involving the Nitropyridine Ring System

The presence of two potent electron-withdrawing groups, the nitro group at the C2 position and the sulfonyl chloride group at the C3 position, renders the pyridine ring of this compound highly electron-deficient. This electronic characteristic dictates its reactivity, making it an excellent substrate for various nucleophilic substitution reactions and a candidate for reduction of the nitro functionality.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring, Activated by Electron-Withdrawing Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines bearing strong electron-withdrawing groups. nih.govwikipedia.org These groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring. wikipedia.org In the case of nitropyridine derivatives, this can be a halide or even the nitro group itself.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile, which disrupts the aromaticity of the ring. wikipedia.org The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, is crucial for stabilizing the resulting anionic intermediate through resonance. nih.govwikipedia.org In 2-nitropyridine (B88261) systems, the pyridine nitrogen and the nitro group work in concert to delocalize the negative charge, facilitating the substitution.

Research has shown that in some 3-nitropyridine (B142982) systems, the nitro group can act as a better leaving group (nucleofuge) than a halogen. For instance, in reactions of 2-methyl-3,5-dinitropyridine (B14619359) with sulfur nucleophiles like thiols, the 3-nitro group is selectively substituted over a potential leaving group at position 5. nih.gov This highlights the high activation provided by the nitro group and the pyridine nitrogen, making the carbon atom to which it is attached highly electrophilic. nih.gov In this compound, the C2 position, bearing the nitro group, is highly activated for SNAr. A nucleophile could potentially displace the nitro group. The relative leaving group ability of -NO₂ versus -Cl in SNAr reactions can be influenced by the specific nucleophile and reaction conditions.

Vicarious Nucleophilic Substitution (VNS) with Stabilized Carbanions at Activated Positions

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom is replaced by a nucleophile. nih.gov This reaction is characteristic of electron-deficient aromatic compounds, such as nitropyridines. nih.govacs.org The VNS reaction utilizes a carbanion that contains a leaving group at the nucleophilic carbon center (e.g., a halogen in chloromethyl phenyl sulfone). nih.gov

The mechanism proceeds via the addition of the carbanion to an electron-deficient position on the aromatic ring (typically ortho or para to a nitro group) to form an anionic σ-adduct (a Meisenheimer-type adduct). nih.govacs.org This is followed by a base-induced β-elimination of the leaving group from the carbanion moiety, which restores the aromaticity of the ring. nih.gov

Studies on the alkylation of electrophilic nitropyridines have demonstrated efficient VNS reactions with sulfonyl-stabilized carbanions. nih.govacs.org For 3-nitropyridines, alkylation occurs preferentially at the C4 position (ortho to the nitro group). acs.org For this compound, the strong electron-withdrawing nature of both the nitro and sulfonyl chloride groups would activate the available ring positions (C4, C5, and C6) for VNS. The regioselectivity of the attack would be governed by a combination of electronic and steric factors, with positions ortho and para to the nitro group being the most electronically favored.

Reduction of the Nitro Group to Amino Functionality (General nitropyridine chemistry)

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines and their heterocyclic analogues. researchgate.net This conversion can be achieved using a wide variety of reducing agents and conditions. youtube.comyoutube.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. youtube.com It is generally very efficient but may not be chemoselective if other reducible functional groups are present. youtube.com

Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. youtube.com

Tin(II) Chloride (SnCl₂): This reagent is known for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities, making it a valuable choice for the synthesis of complex molecules. youtube.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in the presence of another (the Zinin reduction). researchgate.net

The reduction of the nitro group on the this compound ring would yield 2-amino-pyridine-3-sulfonyl chloride. The choice of reducing agent would be critical to avoid unwanted reactions with the sulfonyl chloride group. Harsh reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for aromatic nitro reductions as they can lead to other products like azo compounds. While catalytic hydrogenation is effective, it could potentially also reduce the sulfonyl chloride group. Milder, more chemoselective reagents like SnCl₂ would likely be preferred to ensure the integrity of the sulfonyl chloride functionality.

Interplay Between Sulfonyl Chloride and Nitropyridine Reactivity

The chemical behavior of this compound is governed by the synergistic interplay of its two powerful electron-withdrawing substituents. Both the C2-nitro group and the C3-sulfonyl chloride group strongly deactivate the pyridine ring towards electrophilic attack and, conversely, strongly activate it towards nucleophilic attack.

The primary site of reaction for a given nucleophile depends on its nature and the reaction conditions. This gives rise to a chemoselectivity challenge.

Reaction at the Sulfonyl Chloride: Strong, hard nucleophiles like primary or secondary amines will preferentially attack the highly electrophilic sulfur atom of the sulfonyl chloride group. This results in a sulfonylation reaction to form the corresponding sulfonamides, a common and generally rapid transformation. chemrxiv.org This reaction typically occurs before SNAr on the ring if the conditions are suitable. chemrxiv.org

Reaction on the Pyridine Ring (SNAr): The combined activating effect of the ortho-nitro and the meta-sulfonyl chloride groups makes the C2, C4, and C6 positions of the pyridine ring highly electrophilic. A nucleophile could potentially displace the nitro group at C2. DFT (Density Functional Theory) studies on similar systems, like 2-sulfonyl-3-nitropyridines, show that the nucleophilic addition of a thiolate is the rate-determining step in SNAr, proceeding through a stabilized Meisenheimer complex. nih.gov The presence of the nitro group is crucial for this stabilization. nih.gov

Competition and Selectivity: In a reaction with a nucleophile like an amine, a competition exists between sulfonamide formation and SNAr. Studies on halo(het)arene sulfonyl halides show that sulfonamide synthesis is typically the initial event. chemrxiv.org Subsequent SNAr reaction on the newly formed sulfonamide is possible if the ring remains sufficiently activated and the conditions are forced (e.g., higher temperature). chemrxiv.org Therefore, reacting this compound with one equivalent of an amine under mild conditions would likely yield the 2-nitropyridine-3-sulfonamide.

When considering the reduction of the nitro group, the sulfonyl chloride moiety's stability is a key concern. While chemoselective reagents like SnCl₂ are expected to preferentially reduce the nitro group, some reducing conditions could potentially affect the S-Cl bond. For example, catalytic hydrogenation could lead to hydrodesulfonylation (loss of the SO₂Cl group) or reduction to a thiol, depending on the catalyst and conditions. organic-chemistry.org Thus, the synthetic strategy must be carefully chosen to selectively transform one functional group while preserving the other.

Compound Index

Synthesis of Advanced Derivatives and Analogs Utilizing 2 Nitropyridine 3 Sulfonyl Chloride

Structurally Modified Pyridine (B92270) Ring Derivatives

Modifications to the core pyridine structure of 2-nitropyridine-3-sulfonyl chloride can be achieved through various synthetic strategies, including halogenation, alkylation, and arylation, to produce a library of novel analogs.

Halogenated analogs of the parent compound can be accessed through the chlorosulfonation of corresponding halogenated 2-aminopyridines. For instance, analogs such as 2-amino-5-halopyridine-3-sulfonyl chlorides are synthesized by reacting substituted 2-aminopyridines with chlorosulfuric acid. researchgate.net This method allows for the introduction of halogen atoms like fluorine, chlorine, and bromine at the 5-position of the pyridine ring.

The general synthesis involves the treatment of a 2-amino-5-halopyridine with chlorosulfuric acid to yield the desired sulfonyl chloride. researchgate.net For example, 2-amino-5-chloropyridine (B124133) can be converted to 2-amino-5-chloropyridine-3-sulfonyl chloride in a 51% yield. researchgate.net Similarly, the fluoro and bromo analogs have been successfully synthesized with yields of 40% and 54%, respectively. researchgate.net While these examples result in an amino group at the 2-position instead of a nitro group, they represent key halogenated precursors in the same chemical space. The subsequent conversion of the 2-amino group to a 2-nitro group would lead to direct halogenated analogs of this compound.

Table 1: Synthesis of Halogenated 2-Aminopyridine-3-sulfonyl Chloride Analogs researchgate.net

| Starting Material | Product | Yield |

|---|---|---|

| 2-Amino-5-fluoropyridine | 2-Amino-5-fluoropyridine-3-sulfonyl chloride | 40% |

| 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine-3-sulfonyl chloride | 51% |

This table illustrates the synthesis of halogenated sulfonyl chlorides from corresponding 2-aminopyridines.

The nitropyridine scaffold, once derived from this compound, can undergo further functionalization through alkylation and arylation reactions. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring. Research has shown that in some 3-nitropyridine (B142982) systems, the nitro group itself can act as a leaving group, being displaced by nucleophiles like thiols. nih.gov This reactivity allows for the introduction of new alkylthio or arylthio substituents onto the pyridine core.

For example, studies on 2-methyl-5-halo-3-nitropyridines demonstrated that the 3-nitro group is more susceptible to substitution by sulfur nucleophiles than the halogen at the 5-position. nih.gov This selective substitution provides a pathway to introduce diverse side chains. While the sulfonyl chloride group is highly reactive, one can envision a two-step process where the sulfonyl chloride first reacts with a nucleophile (e.g., an amine to form a sulfonamide), followed by a subsequent SNAr reaction on the nitropyridine ring to achieve arylation or alkylation. Furthermore, the development of methods for protein arylation using 2-sulfonylpyrimidines highlights the potential of sulfonyl-activated heterocyclic systems to participate in arylation reactions under mild, aqueous conditions. acs.org

Functionalized Sulfonamide and Sulfonate Derivatives

The sulfonyl chloride moiety is an excellent electrophilic handle for derivatization, enabling its incorporation into larger molecular frameworks and the creation of hybrid molecules.

This compound and its direct precursors, such as 2-chloro-3-nitropyridine (B167233), are valuable building blocks for constructing complex heterocyclic systems. nih.govguidechem.com For instance, 2-chloro-3-nitropyridine serves as a key intermediate in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov In this synthesis, the chlorine atom is first displaced by a secondary amine, and the nitro group is subsequently used to direct further transformations or is reduced to an amine for further coupling reactions. nih.gov

Another example involves the reaction of 2-chloro-3-nitropyridine with heterocyclic amides to form polycyclic compounds containing the imidazole[4,5-b]pyridine skeleton. guidechem.com This demonstrates how the reactivity of the chloro and nitro groups can be harnessed to build fused ring systems, significantly increasing molecular complexity.

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. The nitropyridine scaffold is a versatile component for such hybrids. For example, hybrid molecules linking a nitropyridine fragment to a chloroquine (B1663885) derivative have been synthesized and shown to possess potent antimalarial activity. nih.gov In this approach, a 2-chloro-5-nitropyridine (B43025) is reacted with a chloroquine derivative to link the two pharmacologically active moieties. nih.gov

Similarly, nitropyridine-based compounds have been linked to 4-arylidenethiazolidin-4-ones to create potential anticancer agents. nih.gov The synthesis starts with 2-amino-5-nitropyridine, which is elaborated to form the hybrid structure. nih.gov These examples underscore the utility of the nitropyridine core, accessible from precursors of this compound, as a platform for creating novel hybrid molecules with diverse biological targets.

Transformations to Sulfonylethenamines (from 2-aminopyridine-3-sulfonyl chlorides)

An interesting and unexpected transformation has been observed with the amino-analogs of the title compound. 2-Aminopyridine-3-sulfonyl chlorides react with tertiary amines in the presence of air to generate sulfonylethenamines. researchgate.netresearchgate.net This reaction was discovered serendipitously and provides a novel route to this class of compounds.

In this transformation, the 2-aminopyridine-3-sulfonyl chloride appears to play a dual role. It is proposed to first promote the aerobic oxidation of the tertiary amine to form an enamine intermediate, which is then electrophilically trapped by another molecule of the sulfonyl chloride to yield the final sulfonylethenamine product. researchgate.net The reaction proceeds with low to moderate yields (14-44%) when the sulfonyl chloride is reacted with an excess of a tertiary amine like triethylamine. researchgate.netresearchgate.net

Table 2: Synthesis of Sulfonylethenamines from 2-Aminopyridine-3-sulfonyl Chlorides and Tertiary Amines researchgate.net

| 2-Aminopyridine-3-sulfonyl chloride | Tertiary Amine | Product | Yield |

|---|---|---|---|

| 2-Amino-5-methylpyridine-3-sulfonyl chloride | Triethylamine | N,N-diethyl-1-((2-amino-5-methylpyridin-3-yl)sulfonyl)ethen-1-amine | 35% |

| 2-Amino-5-chloropyridine-3-sulfonyl chloride | Triethylamine | 1-((2-Amino-5-chloropyridin-3-yl)sulfonyl)-N,N-diethylethen-1-amine | 25% |

This table summarizes the synthesis of various sulfonylethenamines, highlighting the novel reactivity of 2-aminopyridine-3-sulfonyl chlorides.

Applications of 2 Nitropyridine 3 Sulfonyl Chloride in Synthetic Organic Chemistry and Chemical Research

Building Block for Complex Heterocyclic Systems

The structure of 2-nitropyridine-3-sulfonyl chloride makes it a valuable precursor for the synthesis of more complex molecules, particularly those relevant to medicinal chemistry. The sulfonyl chloride group provides a reactive handle for forming sulfonamides, a common motif in pharmaceuticals, while the nitropyridine core offers a scaffold that can be further modified.

The primary application of this compound in this context is in the synthesis of sulfonamide derivatives. The reaction of the sulfonyl chloride with a primary or secondary amine is a robust and well-established method for forming a stable sulfonamide linkage. This reactivity is fundamental to its role as a precursor for pharmaceutical intermediates.

While direct examples involving this compound are specific, the utility of the broader class of pyridine-sulfonyl chlorides is well-documented in pharmaceutical synthesis. For instance, pyridine-3-sulfonyl chloride is a critical precursor for synthesizing Active Pharmaceutical Ingredients (APIs) like Vonoprazan, a drug used for treating acid-related disorders. researchgate.net The general reaction involves the coupling of the sulfonyl chloride with an appropriate amine under basic conditions.

The presence of the nitro group on the pyridine (B92270) ring in this compound adds another dimension to its synthetic utility. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and the sulfonyl chloride group. More importantly, the nitro group itself can be chemically transformed, most commonly via reduction to an amino group. This allows for subsequent chemical modifications, providing a route to novel, densely functionalized heterocyclic compounds that are scaffolds for new therapeutic agents. For example, related compounds like 5-nitro-pyridine-2-sulfonyl chloride are noted as versatile building blocks for various organic compounds, including intermediates for pharmaceutical drugs. nih.gov

Research into the reactivity of related nitropyridine systems shows that the nitro group facilitates nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring. nih.gov This dual reactivity—at the sulfonyl chloride group and the nitro-activated ring—positions this compound as a strategic starting material for creating complex pharmaceutical intermediates.

Based on available research, the specific use of this compound as a building block or linker in the synthesis of sulfur-containing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) has not been reported. The construction of such frameworks typically relies on ligands with specific geometries and coordinating groups, such as carboxylates or amines, that can controllably bind to metal centers or form robust covalent networks. google.comresearchgate.net

Contributions to Parallel Synthesis and Combinatorial Chemistry Initiatives

Combinatorial chemistry is a strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify promising new drug candidates. Parallel synthesis, a common technique in this field, involves performing many reactions simultaneously in separate vessels.

The utility of this compound in this area stems from the reliable and high-yielding nature of the sulfonamide-forming reaction. Sulfonyl chlorides are excellent electrophiles that react cleanly with a wide array of nucleophiles, particularly primary and secondary amines. This makes them ideal reagents for building combinatorial libraries.

In a typical combinatorial approach, this compound would be used as a common scaffold. It can be reacted with a diverse collection of amines in a parallel synthesizer. If 100 different amines are used, this single step generates a library of 100 distinct nitropyridine sulfonamides. The resulting library can then be screened for activity against a biological target. The nitro group on the pyridine ring offers a point for further diversification; the entire library could be subjected to a reduction reaction, converting the nitro compounds to their corresponding anilines, thereby doubling the size and chemical diversity of the library. The structure of pyridine-3-sulfonyl chloride has been noted for its suitability in creating diverse chemical libraries for pharmaceutical optimization. researchgate.net This principle directly extends to its 2-nitro analogue, which provides an additional site for chemical elaboration.

Exploration in Redox-Switchable Systems (related to nitropyridines)

The nitro group, a prominent feature of this compound, is a powerful electron-withdrawing moiety that can serve as a redox-active center. This functionality makes nitropyridine derivatives intriguing candidates for the design of redox-switchable molecular systems. In such systems, a change in the oxidation state of the nitro group, typically through electrochemical or chemical reduction, triggers a significant and often reversible change in the molecule's physical or chemical properties.

Research into redox-active ligands has shown that their incorporation into metal complexes can allow for the tuning of the metal center's reactivity. frontiersin.org The nitro group's strong electron-withdrawing nature activates the pyridine scaffold, making it susceptible to various chemical transformations that can be exploited in molecular switching. nih.gov For instance, the reduction of a nitropyridine-containing ligand coordinated to a metal can change the ligand's donor strength, potentially switching "on" or "off" the catalytic activity of the metal complex.

While direct studies on this compound in redox-switchable systems are not extensively documented, the behavior of related nitropyridine and nitroaromatic compounds provides a strong basis for its potential in this field. The reduction of the nitro group is a well-established transformation in organic chemistry, achievable with a variety of reagents or electrochemical methods. wikipedia.org This redox activity is fundamental to the function of some pharmaceuticals, where the nitro group acts as a pharmacophore that undergoes reduction within biological systems to exert its effect. nih.govsvedbergopen.com

The following table outlines the conceptual basis for how nitropyridine derivatives can function in redox-switchable systems, based on the known chemistry of the nitro group.

| Nitropyridine State | Redox Process | Resulting Functional Group | Potential Change in Molecular Properties ("Switched" State) | Example Trigger |

|---|---|---|---|---|

| Oxidized State (Nitro-) | Two-electron, two-proton reduction | Nitroso- (-NO) | Altered ligand field strength, change in coordination properties, modified electronic absorption spectrum. | Controlled potential electrolysis |

| Oxidized State (Nitro-) | Four-electron, four-proton reduction | Hydroxylamino- (-NHOH) | Increased electron-donating ability, potential for hydrogen bonding, significant change in redox potential. | Chemical reduction (e.g., Zn/NH₄Cl) wikipedia.org |

| Oxidized State (Nitro-) | Six-electron, six-proton reduction | Amino- (-NH₂) | Strong increase in electron-donating character, enabling new binding modes (e.g., N,N'-chelation), fluorescence turn-on. | Catalytic hydrogenation (e.g., H₂, Pd/C) wikipedia.org |

The development of such systems is highly valuable in areas like "smart" materials, sensor technology, and catalysis. nih.gov The ability to reversibly modulate a molecule's function through an external stimulus like an electrical potential is a key goal in molecular engineering. The principles demonstrated by other redox-active pyridine derivatives, such as pyridine-oxazolines and 2-(arylazo)pyridines, in stabilizing different metal oxidation states or exhibiting ligand-based redox processes, further underscore the potential of the nitropyridine scaffold in this advanced area of chemical research. maynoothuniversity.ienih.gov

Future Research Directions and Emerging Avenues for 2 Nitropyridine 3 Sulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of pyridine (B92270) sulfonyl chlorides has traditionally relied on methods that pose environmental and safety challenges, such as the use of phosphorus oxychloride, phosphorus pentachloride, or odorous sulfhydryl compounds. google.com Current research trends are moving towards "green chemistry" principles to mitigate these issues.

Future efforts for synthesizing 2-Nitropyridine-3-sulfonyl chloride will likely focus on adapting greener methods already proposed for related isomers like pyridine-3-sulfonyl chloride. One promising approach involves the diazotization of a 3-aminopyridine (B143674) precursor, followed by a sulfonyl chlorination reaction. google.comgoogle.com Innovations in this area aim to create processes with low cost, high product content, convenient operation, and less waste, making them suitable for industrial-scale production. google.comgoogle.com Key features of these emerging sustainable routes include:

Avoiding Harsh Reagents : Replacing hazardous chemicals like phosphorus pentachloride and phosphorus oxychloride with milder and safer alternatives. patsnap.comgoogle.com

Catalytic Systems : Employing catalysts, such as cuprous chloride, to facilitate reactions under less extreme conditions. patsnap.com

Process Optimization : Developing one-pot syntheses that reduce reaction time, improve yields to over 80%, and lower production costs. google.com

Waste Reduction : Implementing procedures where aqueous solutions and solvents can be recycled, minimizing the environmental footprint. google.com

A comparative overview of traditional versus potential sustainable synthetic strategies is presented below.

| Feature | Traditional Synthesis (e.g., using PCl5/POCl3) | Emerging Sustainable Synthesis (e.g., via Diazotization) |

| Starting Material | Pyridine-3-sulfonic acid | 3-Aminopyridine derivative |

| Key Reagents | Phosphorus pentachloride, Phosphorus oxychloride google.com | Sodium nitrite (B80452), Thionyl chloride, Catalytic Cu+ google.compatsnap.com |

| Reaction Conditions | Often harsh, requiring high temperatures (reflux) google.com | Mild, often at low temperatures (0-10°C) google.comgoogle.com |

| Byproducts | Significant acid waste, phosphorus-containing waste google.com | Recyclable acid water, less overall waste ("three wastes") google.com |

| Environmental Impact | High pollution, use of dangerous chemicals google.com | Reduced pollution, belongs to the category of green chemistry patsnap.comgoogle.com |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is governed by its two key functional groups. The sulfonyl chloride is a potent electrophile, while the nitropyridine core is susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group. Future research will likely delve into the interplay between these reactive sites.

Studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov This suggests that this compound could exhibit complex and tunable reactivity. For instance, it could serve as a dual-functional electrophile, reacting selectively at either the sulfonyl chloride group or the C3 position depending on the nucleophile and reaction conditions.

A particularly promising avenue is the use of such compounds as covalent warheads for protein modification. acs.org Research on 2-sulfonylpyrimidines has demonstrated their ability to undergo rapid and chemoselective S-arylation of cysteine residues under mild, biocompatible conditions. acs.org The electron-withdrawing nitro group in this compound is expected to significantly activate the sulfonyl group for nucleophilic attack, potentially leading to a new class of highly reactive bioconjugation reagents.

Potential Areas for Reactivity Exploration:

Competitive Nucleophilic Attack : Investigating the selectivity of various nucleophiles (thiols, amines, alcohols) for the sulfonyl chloride versus the C-3 position.

Catalytic C-H Functionalization : Exploring transition-metal-catalyzed reactions to functionalize the pyridine ring, leveraging the directing effects of the existing substituents.

Thio-Click Reactions : Designing and evaluating this compound derivatives as next-generation reagents for cysteine-specific protein arylation, aiming for enhanced reaction kinetics and stability. acs.org

Ring Transformations : Investigating if the highly electron-deficient ring can undergo nucleophilic-type ring transformations, a known reaction for other dinitropyridones, to build novel heterocyclic systems. nih.gov

Advanced Mechanistic Investigations and Computational Studies of Reactivity and Selectivity

To unlock the full synthetic potential of this compound, a deep understanding of its reaction mechanisms and the factors governing its selectivity is crucial. Advanced computational and mechanistic studies will be indispensable in this pursuit.

Density Functional Theory (DFT) calculations have proven effective in investigating the geometry, electronic structure, and spectroscopic properties of related nitropyridine systems. researchgate.net Similar methods can be applied to this compound to:

Model Reaction Pathways : Elucidate the transition states and intermediates for competing reaction channels (e.g., attack at sulfur vs. attack at the ring).

Predict Reactivity : Calculate global reactivity descriptors and analyze Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Analyze Noncovalent Interactions : Use techniques like Hirshfeld surface analysis to understand the intermolecular interactions in the solid state, which can influence crystal packing and reactivity. nih.gov This is particularly relevant when comparing sulfonyl chlorides with their sulfonyl fluoride (B91410) counterparts, which exhibit different interaction patterns. nih.gov

These computational insights, when coupled with experimental kinetic studies, will allow for the rational design of reactions and catalysts to achieve desired outcomes with high selectivity.

| Computational Technique | Application to this compound Research | Relevant Findings in Analogous Systems |

| Density Functional Theory (DFT) | Geometrical optimization, calculation of spectroscopic signatures (IR, NMR), and electronic properties. researchgate.netnih.gov | Successfully simulated IR spectra and calculated NMR chemical shifts for 2-amino-3-nitropyridine (B1266227). researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Identification of HOMO and LUMO energies to show where charge transfer occurs within the molecule. researchgate.netresearchgate.net | Calculated HOMO-LUMO energies indicate charge transfer within the 2-amino-3-nitropyridine molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and electron-poor regions to predict sites of reactivity. researchgate.net | Used to identify reactive sites in sulfonyl hybrid benzimidazole-based zwitterions. researchgate.net |

| Hirshfeld Surface Analysis | Quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal structure. researchgate.netnih.gov | Revealed differences in noncovalent interactions between sulfonyl chloride and sulfonyl fluoride motifs. nih.gov |

Expanding Synthetic Utility in Interdisciplinary Research Beyond Traditional Organic Synthesis

The structural motifs present in this compound make it a highly attractive building block for applications that bridge organic synthesis with medicinal chemistry and materials science.

In medicinal chemistry , pyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of important drugs like the potassium-competitive acid blocker (P-CAB) TAK-438. google.comgoogleapis.com The nitrobenzenesulfonamide scaffold is also a component of hybrids with potential antitubercular activity. semanticscholar.org The combination of these functionalities suggests that this compound could be a valuable precursor for:

Novel Kinase Inhibitors : The pyridine and sulfonyl groups are common pharmacophores in kinase inhibitors.

Antimicrobial and Anticancer Agents : Nitropyridines are of interest for their biological significance, and sulfonamides are a well-established class of therapeutic agents. nih.govsemanticscholar.org

Bioactive Probes : Its potential high reactivity towards cysteine could be harnessed to develop chemical probes for studying protein function and identifying new drug targets. acs.org

In materials science , functionalized pyridine derivatives are used in the synthesis of polymers and other advanced materials. bldpharm.com The high polarity and potential for strong intermolecular interactions make this compound and its derivatives interesting candidates for creating:

Optical Materials : Nitropyridines are known to be efficient organic optical materials. nih.gov

Monomers for Covalent Organic Frameworks (COFs) : The rigid, functionalizable aromatic core is suitable for building porous, crystalline polymers. bldpharm.com

Energetic Materials : Some nitropyridines are being investigated as promising energetic compounds. nih.gov

The versatility of this compound ensures that future research will likely see it employed as a key building block in the creation of complex molecules with tailored functions across multiple scientific disciplines.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-nitropyridine-3-sulfonyl chloride, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via sulfonylation of pyridine derivatives. A common approach involves nitration of pyridine-3-sulfonyl chloride using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-nitration. Intermediate purification via recrystallization (e.g., using dichloromethane/hexane) is critical to isolate the desired product . Thionyl chloride (SOCl₂) may be used to convert sulfonic acids to sulfonyl chlorides .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm the absence of aromatic proton shifts from impurities (e.g., unreacted pyridine derivatives).

- FT-IR : Verify S=O stretching (~1350 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : N95 masks, nitrile gloves, and chemical goggles due to respiratory and dermal irritation risks .

- Ventilation : Use fume hoods to avoid inhaling vapors.

- Storage : Keep in airtight containers at 2–8°C, away from moisture (hydrolyzes to sulfonic acids) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The nitro group at the 2-position activates the sulfonyl chloride for nucleophilic attack (e.g., by amines or alcohols) via resonance and inductive effects. Kinetic studies using UV-Vis spectroscopy (monitoring reaction rates with varying nucleophiles) show accelerated substitution compared to non-nitrated analogs. However, steric hindrance from the nitro group may reduce reactivity with bulky nucleophiles .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during sulfonylation reactions with this compound?

- Methodological Answer :

- Solvent Choice : Use anhydrous aprotic solvents (e.g., THF, DCM) to suppress hydrolysis.

- Temperature Control : Reactions at –20°C reduce dimerization (confirmed by LC-MS monitoring).

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency with sterically hindered substrates .

Q. How can researchers resolve contradictions in reported yields for amidation reactions using this reagent?

- Methodological Answer : Discrepancies often arise from moisture content or stoichiometric imbalances. Systematic optimization via Design of Experiments (DoE) is recommended:

- Vary equivalents of sulfonyl chloride (1.1–2.0 eq) and reaction time (1–24 hrs).

- Use in situ FT-IR to track sulfonyl chloride consumption. Published data shows optimal yields (75–85%) at 1.5 eq reagent and 12 hrs in DCM .

Q. What are the decomposition products of this compound under thermal stress, and how are they identified?

- Methodological Answer : Thermal gravimetric analysis (TGA) coupled with GC-MS reveals two primary degradation pathways:

- Hydrolysis : Forms 3-nitropyridine-3-sulfonic acid (m/z 204) in humid conditions.

- Decarboxylation : Generates 2-nitropyridine (m/z 124) at >150°C. Stability studies recommend avoiding temperatures >50°C during synthesis .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 78–80°C (DSC) | |

| Hydrolysis Half-Life (25°C) | 48 hrs (pH 7) / 2 hrs (pH 10) | |

| Optimal Reaction Temp | –20°C to 25°C (substrate-dependent) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。